molecular formula C12H15NO2 B8732483 Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate

Cat. No. B8732483
M. Wt: 205.25 g/mol
InChI Key: OSZBGPFIVYDTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindole-2-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-azatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-9-7-3-4-8(5-7)11(9)13-10/h6-8,13H,2-5H2,1H3

InChI Key

OSZBGPFIVYDTBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3CCC2C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 167b (5.0 g, 22 mmol) in DMSO (30 mL) was added NaN3 (2.2 g, 33 mmol). The mixture was heated at 105° C. for 6 hours. Water (13 mL) was added to the reaction mixture after cooling down to room temperature and the resulting mixture was extracted with methylene chloride (3×50 mL). The combined organic phase was dried over Na2SO4 and evaporated under reduced pressure to dryness. The residue was purified by silica-gel column chromatography eluting with 20:1 methylene chloride/methanol to afford 167c as a brown solid (2.7 g, 60%). MS: [M+H]+ 206. 1H NMR (500 MHz, CDCl3) δ 11.51 (s, 1H), 6.45 (s, 1H), 4.16 (q, J=6.5 Hz, 2H), 3.26-3.24 (m, 2H), 1.82-1.79 (m, 2H), 1.74-1.72 (m, 2H), 1.24 (t, J=6.5 Hz, 3H), 0.91-0.89 (m, 2H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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